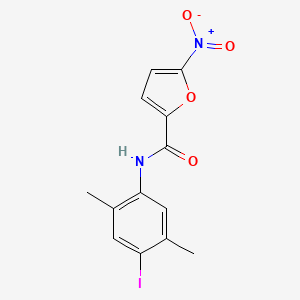
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide
Overview
Description
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide, also known as DIDS, is a chemical compound that has been used extensively in scientific research for its ability to inhibit chloride transport in cells.
Mechanism of Action
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide inhibits chloride transport in cells by binding to the extracellular domain of chloride channels and transporters. This binding prevents chloride ions from passing through the channel or transporter, effectively blocking chloride transport.
Biochemical and Physiological Effects:
The inhibition of chloride transport by 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide can have a variety of biochemical and physiological effects, depending on the cell type and the specific chloride channel or transporter being targeted. In some cases, the inhibition of chloride transport can lead to changes in cell volume, pH, and membrane potential. 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide has also been shown to have anti-inflammatory effects in certain cell types.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide in lab experiments is its specificity for chloride channels and transporters. This allows researchers to selectively inhibit chloride transport without affecting other ion channels or transporters. However, 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide can also have off-target effects on other proteins and enzymes, which can complicate data interpretation. Additionally, 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide. One area of interest is the development of more specific and potent inhibitors of chloride channels and transporters. Another area of interest is the study of the role of chloride transport in various disease states, such as cystic fibrosis and hypertension. Finally, the use of 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide in combination with other drugs or therapies may hold promise for the treatment of certain diseases.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide has been used in a variety of scientific research applications, including the study of ion channels, transporters, and pumps. It has been particularly useful in the study of chloride transport in cells, as it can inhibit the activity of chloride channels and transporters. 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide has also been used in the study of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-12(2)15(13,14)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKYTMBYQBKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)

![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4698716.png)
![5-(2-bromobenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4698744.png)

![N-[3-(acetylamino)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4698754.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)
![N-(2,5-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4698790.png)

![4-(4-fluorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4698798.png)
![2-{[4-(2-pyridinylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4698804.png)